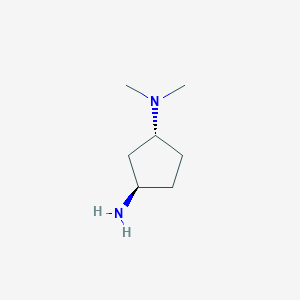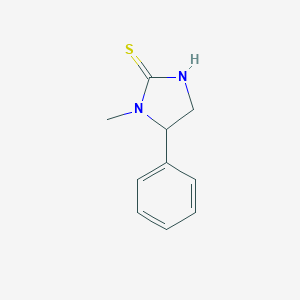
1-Methyl-5-phenyl-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenyl-2-imidazolidinethione (MPIT) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a member of the imidazolidinethione family, which has been extensively studied for its biological activities. MPIT has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 1-Methyl-5-phenyl-2-imidazolidinethione is not fully understood, but it is thought to act through multiple pathways. 1-Methyl-5-phenyl-2-imidazolidinethione has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to a reduction in cellular damage. It has also been found to modulate the expression of genes involved in cell survival and death pathways.
Biochemical And Physiological Effects
1-Methyl-5-phenyl-2-imidazolidinethione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, leading to a reduction in cellular damage. 1-Methyl-5-phenyl-2-imidazolidinethione has also been found to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 1-Methyl-5-phenyl-2-imidazolidinethione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Advantages And Limitations For Lab Experiments
1-Methyl-5-phenyl-2-imidazolidinethione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound to use in experiments. However, one limitation of 1-Methyl-5-phenyl-2-imidazolidinethione is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-Methyl-5-phenyl-2-imidazolidinethione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to investigate the mechanism of action of 1-Methyl-5-phenyl-2-imidazolidinethione and its effects on neuronal function. Another area of interest is its potential use in the treatment of diabetes. Studies are needed to investigate the effects of 1-Methyl-5-phenyl-2-imidazolidinethione on glucose metabolism and insulin sensitivity. Additionally, the development of new synthesis methods for 1-Methyl-5-phenyl-2-imidazolidinethione may lead to the discovery of more potent analogs with improved therapeutic properties.
Synthesis Methods
1-Methyl-5-phenyl-2-imidazolidinethione can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with phenyl isothiocyanate, followed by the addition of hydrogen sulfide. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized and yields high purity and yield of 1-Methyl-5-phenyl-2-imidazolidinethione.
Scientific Research Applications
1-Methyl-5-phenyl-2-imidazolidinethione has been extensively studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. 1-Methyl-5-phenyl-2-imidazolidinethione has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
CAS RN |
186424-02-2 |
|---|---|
Product Name |
1-Methyl-5-phenyl-2-imidazolidinethione |
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-methyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13) |
InChI Key |
ZFOUTMOBRSLFAR-UHFFFAOYSA-N |
SMILES |
CN1C(CNC1=S)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(CNC1=S)C2=CC=CC=C2 |
synonyms |
1-Methyl-5-phenyl-2-imidazolidinethione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



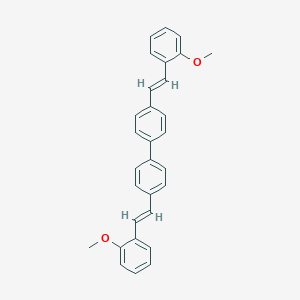
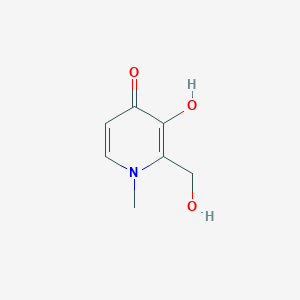
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
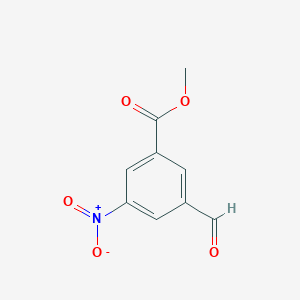
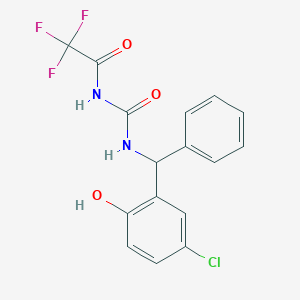
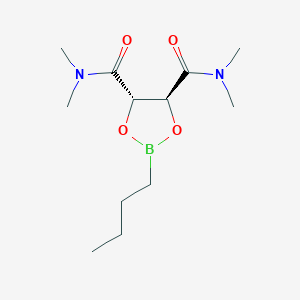
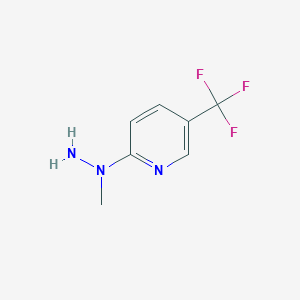
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
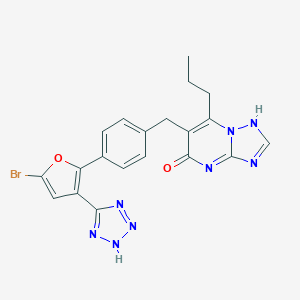

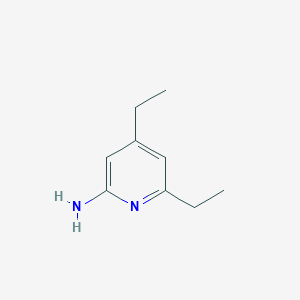
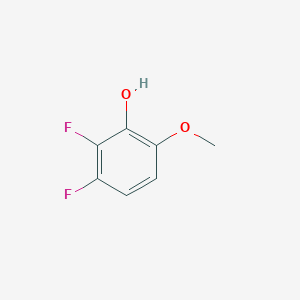
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
